7-Oxaspiro[3.5]nonan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxaspiro[35]nonan-5-ol is a chemical compound with the molecular formula C8H14O2 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol or hydroxy ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of spiro ketones or aldehydes.
Reduction: Formation of different spiro alcohols.
Substitution: Formation of spiro halides or amines.
Scientific Research Applications
7-Oxaspiro[3.5]nonan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxaspiro[3.5]nonan-1-ol
- 7-Oxaspiro[3.5]nonan-2-ol
- 7-Oxaspiro[3.5]nonan-2-amine hydrochloride
Uniqueness
7-Oxaspiro[3.5]nonan-5-ol is unique due to its specific structural configuration and the position of the hydroxyl group. This distinct structure imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-9-ol |
InChI |
InChI=1S/C8H14O2/c9-7-6-10-5-4-8(7)2-1-3-8/h7,9H,1-6H2 |
InChI Key |
FUAGCKBNUZWABU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.